

Toxicological Profile of 1-(3-PYRIDYL)-1,4-BUTANEDIOL: A Technical Review

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Compound of Interest

Compound Name: 1-(3-PYRIDYL)-1,4-BUTANEDIOL

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Disclaimer: Direct toxicological data for **1-(3-PYRIDYL)-1,4-BUTANEDIOL** is not available in the public domain. This document provides a comprehensive toxicological profile of its parent compound, the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), as **1-(3-PYRIDYL)-1,4-BUTANEDIOL** is one of its known metabolites. The toxicity of the metabolite is intrinsically linked to the metabolism and carcinogenic activity of NNK.

Executive Summary

1-(3-PYRIDYL)-1,4-BUTANEDIOL is a metabolite of the potent tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Due to a lack of direct toxicological studies on this metabolite, this guide focuses on the extensive toxicological data available for NNK. NNK is a Group 1 human carcinogen, primarily inducing lung adenocarcinoma in animal models. Its carcinogenicity is mediated by metabolic activation to intermediates that form DNA adducts, leading to genetic mutations. Key signaling pathways implicated in NNK-induced tumorigenesis include the activation of β -adrenergic receptors and subsequent inactivation of the LKB1 tumor suppressor pathway, as well as the stimulation of other oncogenic pathways such as PI3K/AKT and NF- κ B. This document summarizes the quantitative toxicity data for NNK, details the experimental protocols used in key studies, and provides visual representations of the relevant biological pathways.

Quantitative Toxicity Data for NNK

The following tables summarize the available quantitative data on the toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).

Table 1: Acute and In Vitro Toxicity of NNK

Test System	Endpoint	Concentration/ Dose	Result	Reference
Swiss Albino Mice	LD50 (Intraperitoneal)	150 mg/kg	-	
L5178Y/Tk+/- cells	Pig-a gene mutation	≥ 100 µg/ml (with S9 activation)	Significant increase in mutant frequency	[1]
BEAS-2B cells expressing CYP2A13	DNA Damage (γH2AX assay)	1.25 µM	Significant induction of γH2AX	[2]
Salmonella typhimurium	Mutagenicity	Not specified	Mutagenic with metabolic activation	[3]

Table 2: Carcinogenicity of NNK in Animal Models

Species/Strain	Route of Administration	Dosing Regimen	Duration	Tumor Incidence and Type	Reference
A/J Mice	Intraperitoneal (i.p.)	Single dose of 100 mg/kg	54 weeks	>50% of pulmonary lesions were carcinomas	[4]
A/J Mice	Intraperitoneal (i.p.)	8 weekly doses of 3 µmol	26 weeks	100% developed lung adenoma	[4]
Swiss Mice (infant)	Intraperitoneal (i.p.)	50 mg/kg at days 1, 4, 7, 10, 14 after birth	13-15 months	57% of males and 37% of females developed lung cancer; some hepatocellular tumors	[4]
F344 Rats	Subcutaneous (s.c.)	Total dose of 1, 3, or 9 mmol/kg in 60 subdoses	Not specified	Dose-dependent induction of nasal cavity, lung, and liver tumors	[5]
Wistar Rats	Intratracheal Instillation	Single dose of 25 mg/kg	3 months	33.3% alveolar hyperplasia and 55.6% alveolar atypical dysplasia	[6]
Syrian Golden	Subcutaneous (s.c.)	Single dose of 1, 3.3, or	72 weeks	15%, 35%, and 42.1%	[4]

Hamsters		10 mg		incidence of respiratory tract tumors, respectively	
				66.7% developed lung tumors (squamous cell carcinoma, [4]	
Ferrets	Intraperitoneal (i.p.)	50 mg/kg	32 weeks	adenocarcinoma, adenosquamous carcinoma)	

Experimental Protocols

In Vivo Carcinogenicity Bioassay in A/J Mice

This protocol is based on studies investigating the tumorigenicity of NNK in a susceptible mouse strain.

- Animal Model: Female A/J mice, 6-7 weeks old.[4][7]
- Test Substance: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) dissolved in a suitable vehicle such as saline.
- Administration:
 - Single Dose Study: A single intraperitoneal (i.p.) injection of NNK at a dose of 100 mg/kg body weight.[4][8]
 - Multiple Dose Study: Weekly i.p. or intragastric (i.g.) administration of 3 μ mol NNK for 8 consecutive weeks.[4][8]

- **Housing and Husbandry:** Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- **Observation Period:** 14 to 54 weeks post-administration.[\[4\]](#)[\[8\]](#)
- **Endpoint Evaluation:**
 - Animals are monitored for clinical signs of toxicity.
 - At the end of the observation period, mice are euthanized.
 - A gross pathological examination of all organs is performed, with special attention to the lungs.
 - Lungs are collected, fixed (e.g., in Tellyesniczky's fixative), and surface tumors are counted.
 - Tissues with suspected lesions are processed for histopathological examination to confirm the presence and type of tumors (hyperplasia, adenoma, carcinoma).[\[4\]](#)[\[9\]](#)

In Vitro Gene Mutation Assay (Pig-a Assay)

This protocol describes the methodology for assessing the mutagenic potential of NNK in a mammalian cell line.[\[1\]](#)

- **Cell Line:** L5178Y/Tk+/- mouse lymphoma cells.
- **Metabolic Activation:** The assay is conducted with and without an exogenous metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).
- **Test Substance Preparation:** NNK is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted in the cell culture medium to achieve the desired final concentrations (e.g., up to 100 µg/ml).
- **Exposure:** Cells are exposed to various concentrations of NNK for a defined period (e.g., 4 hours).

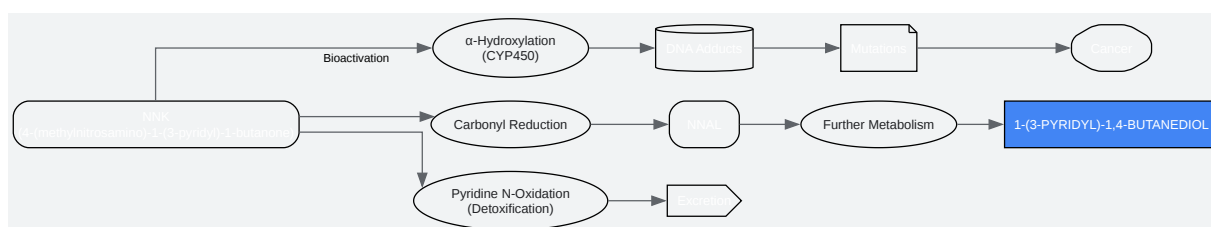
- **Mutant Selection:** After the exposure period, the cells are washed and cultured for a period to allow for the expression of mutations. Subsequently, the cells are plated in a selective medium containing an agent that only allows mutant cells (in this case, those that have lost the Pig-a gene function) to survive.
- **Data Analysis:** The frequency of mutant colonies is calculated for each concentration and compared to the vehicle control. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in mutant frequency.[1]

Signaling Pathways and Mechanisms of Action

The carcinogenicity of NNK is not only due to its genotoxicity but also its ability to dysregulate key cellular signaling pathways that control cell proliferation, survival, and metabolism.

NNK Metabolism and Bioactivation

NNK undergoes extensive metabolism, primarily through three pathways: α -hydroxylation, pyridine N-oxidation, and carbonyl reduction. The α -hydroxylation pathway is critical for its carcinogenic activity as it generates unstable intermediates that can form DNA adducts. Carbonyl reduction of NNK produces 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is also a potent lung carcinogen.[3][10] **1-(3-PYRIDYL)-1,4-BUTANEDIOL** is a further metabolite in this pathway.

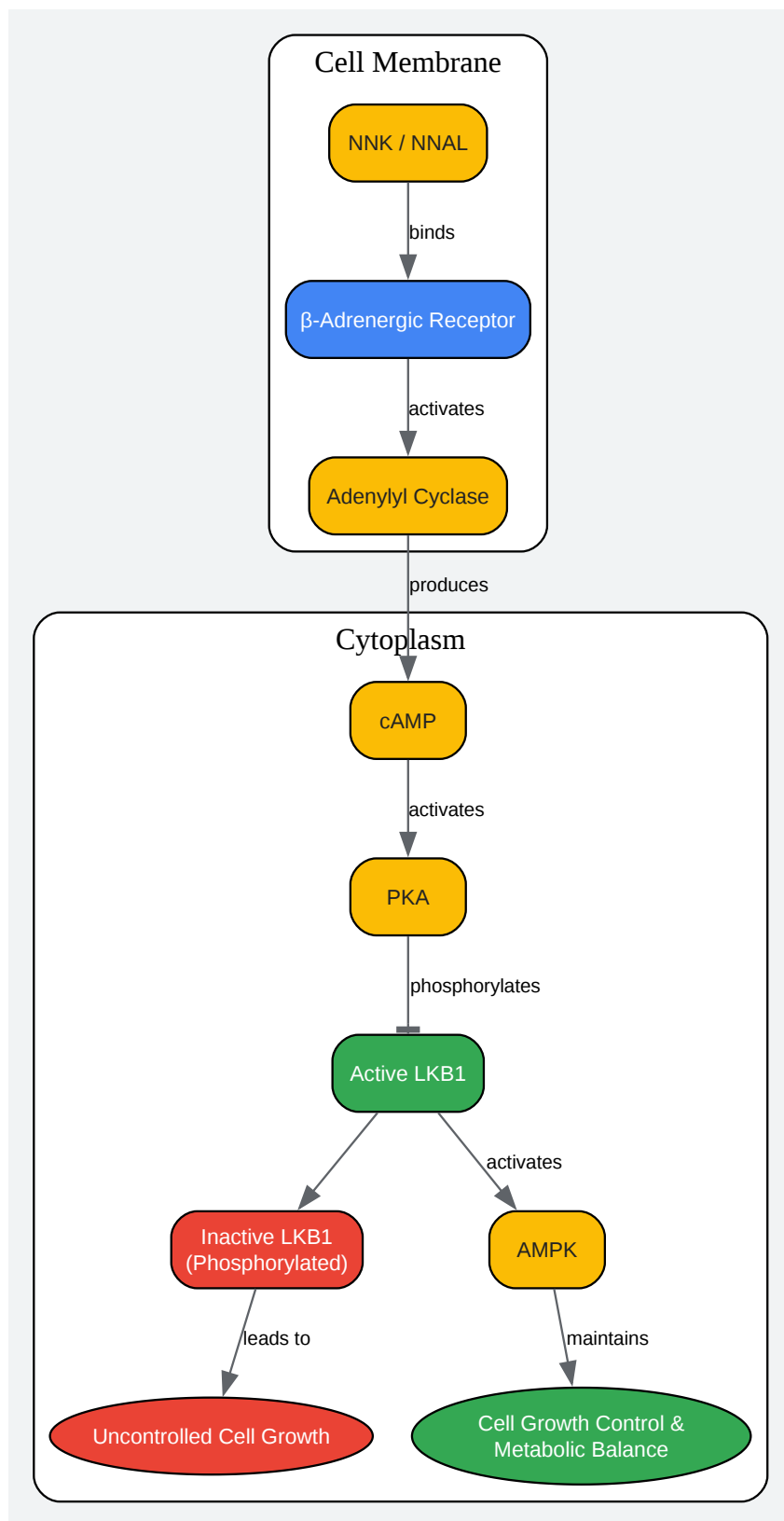


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Figure 1: Simplified metabolic pathways of NNK.

Activation of β -Adrenergic Receptor Signaling and LKB1 Inactivation

NNK and its metabolite NNAL can act as agonists for β -adrenergic receptors (β -ARs). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, can phosphorylate and inactivate the liver kinase B1 (LKB1) tumor suppressor. LKB1 is a critical regulator of cellular metabolism and growth, primarily through its activation of AMP-activated protein kinase (AMPK). Inactivation of LKB1 disrupts this crucial tumor suppressor pathway, promoting cell proliferation and survival.[\[11\]](#)

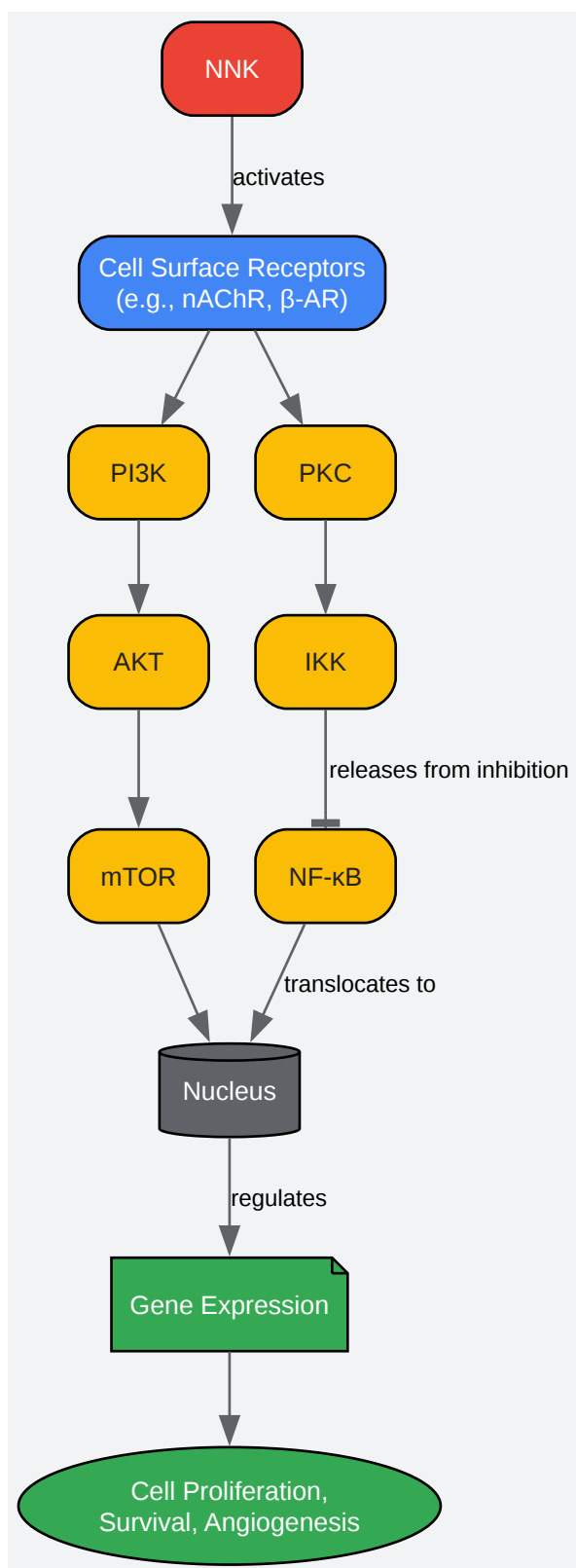


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Figure 2: NNK-mediated inactivation of the LKB1 tumor suppressor pathway.

Other Oncogenic Signaling Pathways

NNK has been shown to activate other pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR and NF- κ B pathways. These pathways are central to many aspects of cancer development, including cell growth, proliferation, survival, and angiogenesis.



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Figure 3: Overview of other oncogenic pathways activated by NNK.

Conclusion

While the toxicological profile of **1-(3-PYRIDYL)-1,4-BUTANEDIOL** remains to be specifically elucidated, its origin as a metabolite of the potent carcinogen NNK provides a strong basis for concern. The data on NNK clearly demonstrate its genotoxic and carcinogenic properties, mediated through metabolic activation and the dysregulation of critical cellular signaling pathways. Future research should focus on isolating **1-(3-PYRIDYL)-1,4-BUTANEDIOL** and conducting direct toxicological assessments to determine its specific contribution to the overall toxicity of NNK and to understand its individual risk profile. Until such data is available, it should be handled with the same precautions as its carcinogenic parent compound.

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